(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide
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Overview
Description
“(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide” is a compound structurally derived from 2-(3-hydroxycyclohexyl)phenol by substitution at the 5-position of the phenolic ring . It’s worth noting that the exact substance is not specifically listed as a controlled substance and has been classified by the lab as a controlled substance analogue of phencyclidine for the purposes of prosecution .
Synthesis Analysis
The synthesis of this compound involves the bonding of 1-Cyclohexylpiperidine at position 5 on the Phenol ring . The rotatable bond of 2-(3-hydroxycyclohexyl)phenol is lost in the reaction .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the bonding of 1-Cyclohexylpiperidine at position 5 on the Phenol ring . The rotatable bond of 2-(3-hydroxycyclohexyl)phenol is lost in the reaction .Scientific Research Applications
Metabolite Studies
While not directly an application, it’s worth noting that Compound X is a metabolite of procyclidine, a drug used to treat Parkinson’s disease and dystonia. Understanding its metabolism contributes to drug safety and efficacy.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion patterns remain unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
(E)-N-(3-hydroxycyclohexyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-14-8-4-7-13(11-14)15-19(17,18)10-9-12-5-2-1-3-6-12/h1-3,5-6,9-10,13-16H,4,7-8,11H2/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHRNDVREKKWIJ-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(C1)O)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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